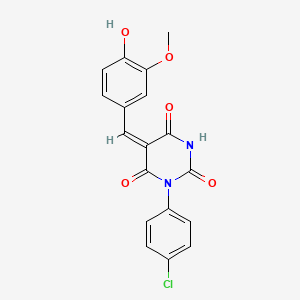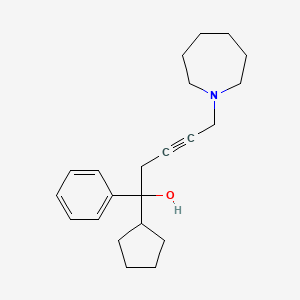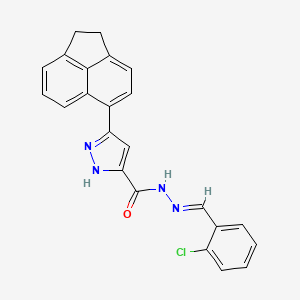![molecular formula C25H20Cl2FN3O2S B11682699 2-{1-(4-chlorophenyl)-3-[2-(4-chlorophenyl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}-N-(4-fluorophenyl)acetamide](/img/structure/B11682699.png)
2-{1-(4-chlorophenyl)-3-[2-(4-chlorophenyl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}-N-(4-fluorophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{1-(4-clorofenil)-3-[2-(4-clorofenil)etil]-5-oxo-2-tioxoimidazolidin-4-il}-N-(4-fluorofenil)acetamida es un complejo compuesto orgánico caracterizado por su estructura única, que incluye grupos clorofenilo, fluorofenilo y tioxoimidazolidinilo
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 2-{1-(4-clorofenil)-3-[2-(4-clorofenil)etil]-5-oxo-2-tioxoimidazolidin-4-il}-N-(4-fluorofenil)acetamida típicamente involucra múltiples pasos. El proceso comienza con la preparación de los compuestos intermedios, que luego se combinan bajo condiciones de reacción específicas para formar el producto final. Los reactivos comunes utilizados en la síntesis incluyen derivados de clorofenilo, derivados de fluorofenilo y compuestos tioxoimidazolidinilo. Las condiciones de reacción a menudo implican temperaturas controladas, solventes específicos y catalizadores para asegurar que el producto deseado se obtenga con alta pureza y rendimiento.
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar la ampliación de los métodos de síntesis de laboratorio. Esto incluye la optimización de las condiciones de reacción para la producción a gran escala, la garantía de que se cumplan los protocolos de seguridad y la implementación de técnicas de purificación para aislar el producto final. Técnicas como la cristalización, la destilación y la cromatografía se utilizan comúnmente en el proceso de purificación.
Análisis De Reacciones Químicas
Tipos de Reacciones
2-{1-(4-clorofenil)-3-[2-(4-clorofenil)etil]-5-oxo-2-tioxoimidazolidin-4-il}-N-(4-fluorofenil)acetamida puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno, a menudo utilizando agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno.
Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno, típicamente utilizando agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio.
Sustitución: Esta reacción implica el reemplazo de un grupo funcional por otro, a menudo utilizando reactivos como halógenos o nucleófilos.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes (por ejemplo, permanganato de potasio), agentes reductores (por ejemplo, hidruro de litio y aluminio) y nucleófilos (por ejemplo, halógenos). Las condiciones de reacción varían según el tipo de reacción, pero generalmente implican temperaturas controladas, solventes específicos y catalizadores para facilitar la transformación deseada.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones de reacción y los reactivos específicos utilizados. Por ejemplo, las reacciones de oxidación pueden producir derivados oxidados, mientras que las reacciones de reducción pueden producir formas reducidas del compuesto. Las reacciones de sustitución pueden dar como resultado la formación de nuevos compuestos con diferentes grupos funcionales.
Aplicaciones Científicas De Investigación
2-{1-(4-clorofenil)-3-[2-(4-clorofenil)etil]-5-oxo-2-tioxoimidazolidin-4-il}-N-(4-fluorofenil)acetamida tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Utilizado como reactivo o intermedio en la síntesis de otros compuestos orgánicos complejos.
Biología: Estudiado por sus posibles actividades biológicas, como propiedades antimicrobianas o anticancerígenas.
Medicina: Investigado por sus posibles efectos terapéuticos y como compuesto principal para el desarrollo de fármacos.
Industria: Utilizado en la producción de productos químicos y materiales especializados.
Mecanismo De Acción
El mecanismo de acción de 2-{1-(4-clorofenil)-3-[2-(4-clorofenil)etil]-5-oxo-2-tioxoimidazolidin-4-il}-N-(4-fluorofenil)acetamida implica su interacción con objetivos moleculares y vías específicas. El compuesto puede unirse a ciertas enzimas o receptores, modulando su actividad y conduciendo a diversos efectos biológicos. Los objetivos moleculares y las vías exactas involucradas son objeto de investigación en curso y pueden variar según la aplicación específica.
Comparación Con Compuestos Similares
Compuestos Similares
2-{1-(4-clorofenil)-3-[2-(4-clorofenil)etil]-5-oxo-2-tioxoimidazolidin-4-il}-N-(4-bromofenil)acetamida: Estructura similar pero con un grupo bromofenilo en lugar de un grupo fluorofenilo.
2-{1-(4-clorofenil)-3-[2-(4-clorofenil)etil]-5-oxo-2-tioxoimidazolidin-4-il}-N-(4-metilfenil)acetamida: Estructura similar pero con un grupo metilfenilo en lugar de un grupo fluorofenilo.
Unicidad
La singularidad de 2-{1-(4-clorofenil)-3-[2-(4-clorofenil)etil]-5-oxo-2-tioxoimidazolidin-4-il}-N-(4-fluorofenil)acetamida radica en su combinación específica de grupos funcionales, que pueden conferir propiedades químicas y biológicas distintas. La presencia del grupo fluorofenilo, en particular, puede influir en su reactividad e interacciones con objetivos moleculares, convirtiéndolo en un compuesto de interés para estudios y aplicaciones adicionales.
Propiedades
Fórmula molecular |
C25H20Cl2FN3O2S |
|---|---|
Peso molecular |
516.4 g/mol |
Nombre IUPAC |
2-[1-(4-chlorophenyl)-3-[2-(4-chlorophenyl)ethyl]-5-oxo-2-sulfanylideneimidazolidin-4-yl]-N-(4-fluorophenyl)acetamide |
InChI |
InChI=1S/C25H20Cl2FN3O2S/c26-17-3-1-16(2-4-17)13-14-30-22(15-23(32)29-20-9-7-19(28)8-10-20)24(33)31(25(30)34)21-11-5-18(27)6-12-21/h1-12,22H,13-15H2,(H,29,32) |
Clave InChI |
UFIRLQPYSLLPGE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CCN2C(C(=O)N(C2=S)C3=CC=C(C=C3)Cl)CC(=O)NC4=CC=C(C=C4)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5E)-5-{[5-(2,3-Dichlorophenyl)furan-2-YL]methylidene}-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11682620.png)
![4-((E)-{[(1-methyl-1H-pyrrol-2-yl)acetyl]hydrazono}methyl)benzoic acid](/img/structure/B11682626.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(2,4,6-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11682631.png)

![4-[(2,2-dimethylpropanoyl)amino]-N-{4-[(4-nitrophenyl)sulfanyl]phenyl}benzamide](/img/structure/B11682645.png)
![1-(4-Chloro-2-nitrophenyl)-4-[(3-nitrophenyl)sulfonyl]piperazine](/img/structure/B11682650.png)
![Ethyl 2-[(4-fluorobenzoyl)amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B11682658.png)
![(5E)-5-[(4-chloro-3-nitrophenyl)methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11682660.png)
![N'-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide](/img/structure/B11682671.png)


![1-[5-Hydroxy-2-methyl-4-(morpholin-4-ylmethyl)-1-benzofuran-3-yl]ethanone](/img/structure/B11682697.png)

![(2Z)-N-(2-chlorophenyl)-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11682715.png)
